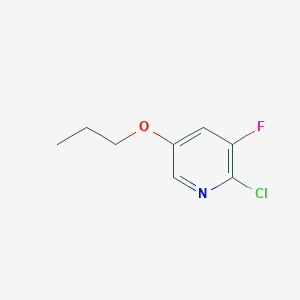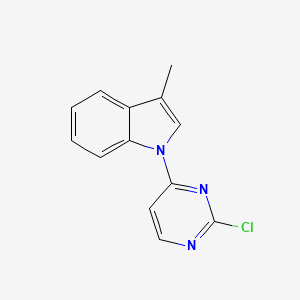
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a versatile compound with significant potential in the realm of carbohydrate-based drugs and therapies. This compound’s distinctive molecular composition allows it to serve as a valuable chiral building block for synthesizing complex carbohydrates and glycoconjugates, which exhibit an array of potential biomedical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol typically involves the protection of hydroxyl groups in D-threitol. The process begins with the selective protection of the 1,3-hydroxyl groups using benzaldehyde to form a benzylidene acetal. Subsequently, the 4-hydroxyl group is protected using t-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: Nucleophilic substitution reactions can replace the silyl or benzylidene groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group, while acidic conditions can cleave the benzylidene acetal.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or deprotected sugars.
Wissenschaftliche Forschungsanwendungen
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol exerts its effects is primarily through its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-erythritol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-ribitol
- 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-xylitol
Uniqueness
1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is unique due to its specific stereochemistry and the protective groups it contains. These features make it particularly useful in the synthesis of complex carbohydrates and glycoconjugates, providing advantages in terms of stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H28O4Si |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3 |
InChI-Schlüssel |
MLJHARNKHUKYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)

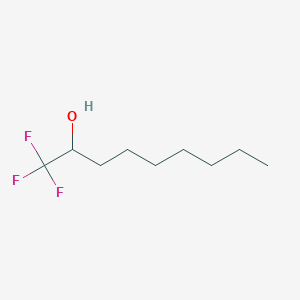
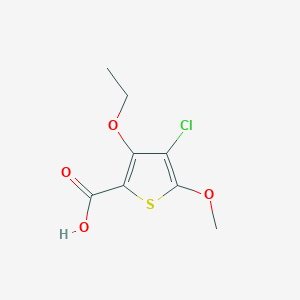


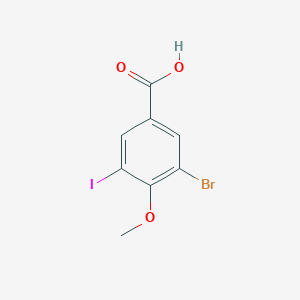
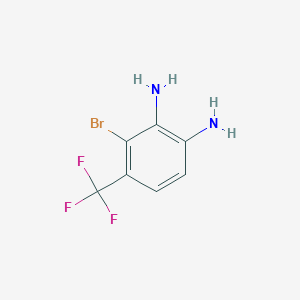
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)


